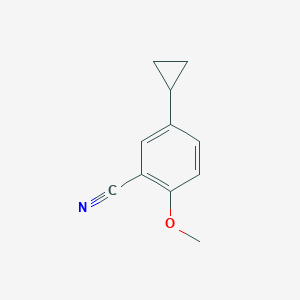
5-Cyclopropyl-2-methoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropyl-2-methoxybenzonitrile is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol It is a derivative of benzonitrile, characterized by the presence of a cyclopropyl group and a methoxy group attached to the benzene ring
Méthodes De Préparation
The synthesis of 5-Cyclopropyl-2-methoxybenzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions. Another method involves the hydrolysis of cyclopropyl cyanide, followed by the addition of methoxybenzonitrile . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity.
Analyse Des Réactions Chimiques
5-Cyclopropyl-2-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS) for bromination. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-Cyclopropyl-2-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Cyclopropyl-2-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can form coordination complexes with transition metals, which are useful in synthetic organic chemistry . These complexes are labile and can be displaced by stronger ligands, making them valuable intermediates in various chemical reactions.
Comparaison Avec Des Composés Similaires
5-Cyclopropyl-2-methoxybenzonitrile can be compared with other similar compounds, such as:
2-Methoxybenzonitrile: Lacks the cyclopropyl group, making it less sterically hindered.
5-Bromo-2-methoxybenzonitrile: Contains a bromine atom instead of a cyclopropyl group, affecting its reactivity and applications.
Cyclopropyl cyanide: A simpler compound that serves as a precursor in the synthesis of this compound. The uniqueness of this compound lies in its combination of the cyclopropyl and methoxy groups, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
5-cyclopropyl-2-methoxybenzonitrile |
InChI |
InChI=1S/C11H11NO/c1-13-11-5-4-9(8-2-3-8)6-10(11)7-12/h4-6,8H,2-3H2,1H3 |
Clé InChI |
DBQGIXGONXHNPC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2CC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















